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In-Depth Technical Guide to the Structure and Function of Sniper(a

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Compound of Interest

Compound Name: Sniper(abl)-033

Cat. No.: B12428842

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Abstract

Sniper(abl)-033 is a heterobifunctional small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) Chimera (PROTAC). It is engineered to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid document provides a comprehensive technical overview of the structure, mechanism of action, and key quantitative parameters of **Sniper(abl)-033**, a protocols relevant to its characterization.

Core Structure and Components

Sniper(abl)-033 is a chimeric molecule meticulously designed with three key components: a warhead that binds to the target protein (BCR-ABL), a light ligase, and a linker that connects these two functional ends.

- Target-Binding Ligand (Warhead): The moiety responsible for engaging the BCR-ABL protein is HG-7-85-01, a known inhibitor of the ABL kinase.[1
- E3 Ligase Ligand: To hijack the cellular protein degradation machinery, **Sniper(abl)-033** incorporates a derivative of LCL161, which is a ligand for t Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2]
- Linker: A flexible linker connects HG-7-85-01 and the LCL161 derivative, providing the optimal spatial orientation to facilitate the formation of a tern and the IAP E3 ligase.[1]

The complete chemical structure of Sniper(abl)-033 is presented below.

Chemical Structure of Sniper(abl)-033

SMILES: C--INVALID-LINK--C(=O)N--INVALID-LINK--

 $C(=O) \\ N1CCC[C@H]1C1=NC(=CS1)C(=O)C1=CC(=CC=C1)OCCOCCOCCOCC(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=O)NC1=CC(=CC=C1)C(=C$

Mechanism of Action: Targeted Protein Degradation

Sniper(abl)-033 operates through the principles of targeted protein degradation. Its bifunctional nature allows it to simultaneously bind to the BCR-AE thereby bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The p then recognized and degraded by the proteasome, leading to a reduction in the total levels of the oncogenic protein within the cell.[3] This mechanisn kinase inhibitors which only block the enzymatic activity of the target protein.

Below is a graphical representation of the signaling pathway and the mechanism of action of Sniper(abl)-033.

Caption: Mechanism of Action of Sniper(abl)-033.

Quantitative Data

The efficacy of **Sniper(abl)-033** in inducing the degradation of its target protein is a key parameter. While specific binding affinities (IC50 values) for **S** available in the public domain, the half-maximal degradation concentration (DC50) has been reported. For comparison, the IC50 values for a closely I SNIPER(ABL)-039, are also provided to offer context on the potential binding affinities of this class of molecules.



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Compound	Parameter	Value	Target	Reference
Sniper(abl)-033	DC50	0.3 μΜ	BCR-ABL Protein Degradation	[1][2]
SNIPER(ABL)-039	IC50	0.54 nM	ABL	[2]
IC50	10 nM	cIAP1	[2]	
IC50	12 nM	cIAP2	[2]	
IC50	50 nM	XIAP	[2]	_

Experimental Protocols

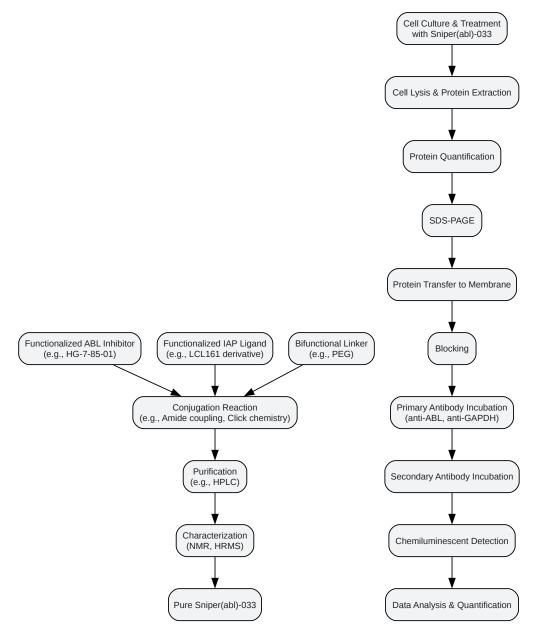
The characterization of **Sniper(abl)-033** involves several key experimental procedures. Below are detailed methodologies for the synthesis and evalu capabilities.

General Synthesis Protocol for SNIPERs against BCR-ABL

The synthesis of SNIPERs like **Sniper(abl)-033** involves the conjugation of a kinase inhibitor to an IAP ligand via a suitable linker.[4] While the exact, **Sniper(abl)-033** is proprietary, a general protocol for creating similar SNIPER(ABL) compounds is as follows:

- Preparation of Linker-Modified Components:
 - Synthesize or procure the ABL kinase inhibitor (e.g., HG-7-85-01) and the IAP ligand (e.g., LCL161 derivative) with appropriate functional groups amine, carboxylic acid, or alkyne).
 - The linker, often a polyethylene glycol (PEG) chain of varying length, should also have complementary reactive ends.[4]
- Conjugation Reaction:
 - o Dissolve the linker-modified ABL inhibitor and IAP ligand in an appropriate organic solvent (e.g., DMF or DMSO).
 - Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate amide bond formation if using amine and cart click chemistry approaches (e.g., CuAAC), a copper(I) catalyst is used to conjugate azide and alkyne-modified components.
 - Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
- Purification and Characterization:
 - Purify the crude product using column chromatography (e.g., silica gel or reverse-phase HPLC) to obtain the pure SNIPER compound.
 - o Confirm the identity and purity of the final product by analytical techniques such as NMR (1H and 13C) and high-resolution mass spectrometry (HF





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation PMC [pmc.ncbi.nlm.nil
- 4. researchgate.net [researchgate.net]
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